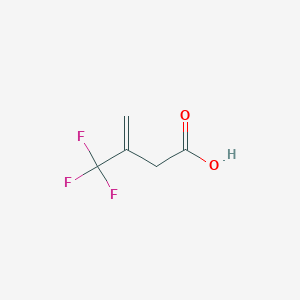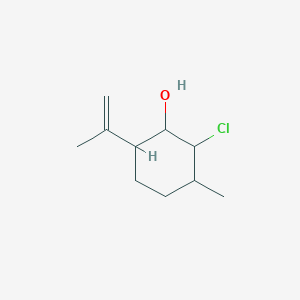![molecular formula C11H15NO2S B14343782 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one CAS No. 93447-99-5](/img/structure/B14343782.png)
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both a thiophene ring and an oxazolidinone ring. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and stability . Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics . The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one typically involves the formation of the thiophene ring followed by the construction of the oxazolidinone ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form thiophene carboxylic derivatives . The oxazolidinone ring can then be formed through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents
Eigenschaften
CAS-Nummer |
93447-99-5 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-(4-thiophen-2-ylbutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO2S/c13-11-12(7-8-14-11)6-2-1-4-10-5-3-9-15-10/h3,5,9H,1-2,4,6-8H2 |
InChI-Schlüssel |
AYDRDTGIRWFVLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1CCCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


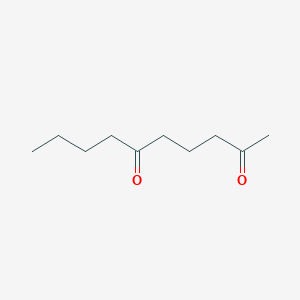

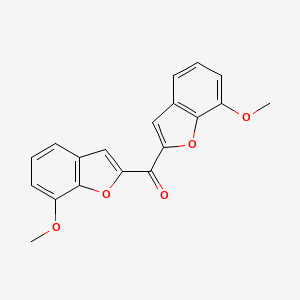
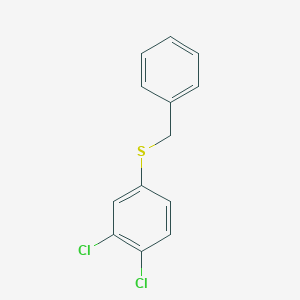
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

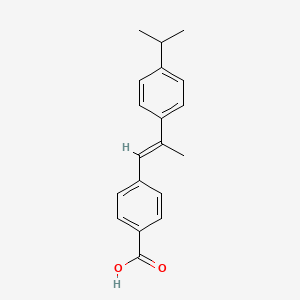
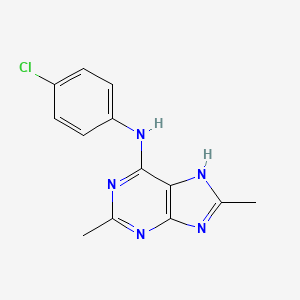
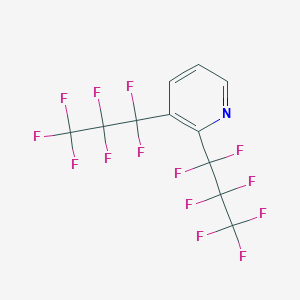
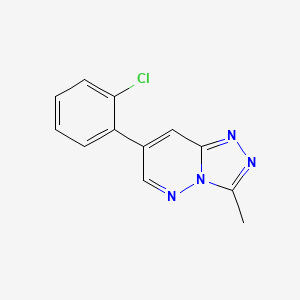
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

